N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a synthetic chemical compound that has garnered attention due to its unique structure and versatile applications in scientific research and industry. This compound's structure features multiple functional groups, enabling it to participate in a variety of chemical reactions, making it valuable in multiple fields of study.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-dimethylaminopyridine (dmap), are widely used as nucleophilic catalysts . They are involved in a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams, and many more .
Mode of Action
In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .
Biochemical Pathways
It is known that similar compounds, such as carboxamides, play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties . They are also involved in the synthesis of peptides and lactams .
Pharmacokinetics
It is known that similar compounds, such as carboxamides, are a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs .
Result of Action
It is known that similar compounds, such as carboxamides, play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .
Action Environment
It is known that the protonation degree of similar compounds, such as 4-(dimethylamino)pyridine (dmap), can be significantly impacted by temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves a multi-step process. The initial step often includes the alkylation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with 4-(dimethylamino)-6-methoxy-1,3,5-triazine. This reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. Reaction temperatures and times are optimized to ensure maximum yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve high-throughput synthetic routes using automated systems to control reaction parameters precisely. Techniques such as continuous flow chemistry can be employed to enhance the efficiency and scalability of the production process. This approach not only improves yield but also reduces the environmental impact by minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is known to undergo various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like potassium permanganate (KMnO4), the compound can undergo oxidation, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4), which can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic medium, room temperature.
Reduction: Sodium borohydride (NaBH4), ethanol as a solvent, reflux conditions.
Substitution: Nucleophiles like halides (Cl-, Br-), aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperatures.
Major Products Formed
Depending on the reaction conditions, the major products formed can include various oxidized or reduced derivatives of the original compound. Substitution reactions can lead to a diverse range of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has found applications in several scientific fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, and as a reagent in organic synthesis.
Biology: Employed in biochemical assays to study enzyme interactions and protein binding due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic effects, including its role as an anti-cancer agent and its interactions with cellular pathways.
Industry: Utilized in the manufacturing of specialty chemicals, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
Compared to other similar compounds, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide stands out due to its unique triazine-methylimidazo[1,2-a]pyridine backbone. This structural feature confers distinct reactivity and interaction profiles.
List of Similar Compounds
N-(1-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methylimidazole
4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide analogs
Triazine-derivatives with various substituents on the imidazo[1,2-a]pyridine ring
This compound's distinct chemical properties and versatile applications make it a valuable asset in both scientific research and industrial applications. Its unique structure allows for diverse reactivity, making it a key player in advancing multiple fields of study.
Biological Activity
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C16H21N5O3, with a molecular weight of 331.37 g/mol. Its structure includes a triazine moiety linked to an imidazopyridine, which is known for contributing to various pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₁N₅O₃ |
Molecular Weight | 331.37 g/mol |
CAS Number | 2034276-05-4 |
Anticancer Activity
Research indicates that compounds with imidazole and triazine components exhibit significant anticancer properties. For instance, compounds derived from similar structures have shown IC50 values in the low micromolar range against various cancer cell lines such as HeLa and A549. Specifically, related imidazopyridine-triazole conjugates have demonstrated IC50 values as low as 0.51 µM against A549 cells .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell proliferation.
- Receptor Interaction : It can interact with cellular receptors that modulate signaling pathways involved in cell growth and survival.
- DNA/RNA Intercalation : The compound may intercalate with nucleic acids, impacting transcription and translation processes .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications on the imidazopyridine ring significantly influence the biological activity. For example:
- Substituents on the phenyl group at the C2 position enhance potency.
- The presence of electron-donating groups generally increases anticancer activity compared to electron-withdrawing groups .
Study 1: Anticancer Efficacy
A study evaluated a series of imidazopyridine derivatives for their anticancer effects. Among them, a derivative similar to this compound exhibited an IC50 value of 0.4 µM against HeLa cells, indicating strong antiproliferative activity compared to standard chemotherapeutics .
Study 2: Mechanism Elucidation
Another study focused on the mechanism of action of related compounds, demonstrating that they induce cell cycle arrest in the G2/M phase at concentrations around 5 µM. This effect was correlated with increased caspase activity, suggesting an apoptotic pathway activation .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2/c1-10-13(23-8-6-5-7-12(23)18-10)14(24)17-9-11-19-15(22(2)3)21-16(20-11)25-4/h5-8H,9H2,1-4H3,(H,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSHUYSGNFWEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NC(=NC(=N3)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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